1H-Pyrazolo[3,4-b]pyridin-3-amine, 6-methyl-4-phenyl-
Description
The compound 1H-Pyrazolo[3,4-b]pyridin-3-amine, 6-methyl-4-phenyl- is a fused heterocyclic scaffold with a pyrazole ring annulated to a pyridine ring. It has garnered attention in medicinal chemistry due to its versatility as a kinase inhibitor and its role in synthesizing bioactive derivatives. Key synthetic methods involve transition metal-free reactions using aromatic aldehydes, acetophenone, and Ba(OH)₂ under reflux, enabling sequential Aldol condensation and cyclization . Recent studies highlight its derivatives as potent tubulin polymerization inhibitors, with the free amino group critical for anti-proliferative activity .
Structure
3D Structure
Properties
CAS No. |
61006-50-6 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-methyl-4-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C13H12N4/c1-8-7-10(9-5-3-2-4-6-9)11-12(14)16-17-13(11)15-8/h2-7H,1H3,(H3,14,15,16,17) |
InChI Key |
OLXIAGDYIPJYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=C1)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Initial Dechlorination and Amide Formation
Nicotinic acid precursor A undergoes dechlorination in the presence of palladium acetate (Pd(OAc)₂) and triethylamine (NEt₃), yielding intermediate B . Subsequent treatment with oxalyl chloride ((COCl)₂) in dichloromethane (CH₂Cl₂) generates the acyl chloride, which is quenched with ammonia (NH₃) in dioxane to form amide C . This step emphasizes inert solvents like dioxane, which enhances reaction homogeneity and minimizes side reactions.
Solvent-Free Mechanochemical Synthesis
Recent advances in green chemistry have enabled solvent-free preparation via mechanochemical activation, as demonstrated by Piazzesi et al.. This method avoids traditional solvents, using mechanical energy to drive reactions.
Reaction Setup and Conditions
A mixture of 4-iodobenzaldehyde (1.5 mmol), acetophenone (1.5 mmol), phenylhydrazine (2.25 mmol), and powdered KOH (1.5 mmol) is subjected to mechanical drilling at 250 rpm for 1 hour. The absence of solvent reduces waste, while KOH acts as both base and catalyst. The product is recrystallized from ethanol, yielding 42% of the pyrazoline intermediate, which is subsequently oxidized to the target pyrazolopyridine.
Advantages and Limitations
This method offers environmental benefits but requires optimization for scale-up. The moderate yield (42%) stems from competing side reactions during mechanical activation, suggesting a need for precise stoichiometric control.
Intermediate-Driven Condensation Approaches
Gouda’s seminal work on pyrazolopyridine derivatives provides a template for synthesizing 6-methyl-4-phenyl analogs via condensation reactions.
Key Intermediate: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
The intermediate 1 is prepared by cyclizing 5-aminopyrazole derivatives with aldehydes under acidic conditions. For the 6-methyl-4-phenyl variant, phenylacetaldehyde and methyl-substituted pyrazole precursors are condensed in glacial acetic acid at reflux (110°C) for 24 hours.
Functionalization and Cyclization
Intermediate 1 reacts with electrophiles like 3-(2-bromoacetyl)-2H-chromen-2-one (2 ) in dimethylformamide (DMF) to form imidazolopyrazole derivatives. Subsequent cyclization with acetic acid yields the target compound, though exact yields are unspecified.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters across methodologies:
Critical Reaction Parameters and Optimization
Solvent Selection
Inert solvents like dioxane and ethanol are preferred for cyclization steps due to their high boiling points and compatibility with ammonia. Polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitutions in condensation routes.
Chemical Reactions Analysis
6-METHYL-4-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Structural Features
1H-Pyrazolo[3,4-b]pyridines are characterized by their bicyclic structure, which allows for various substitution patterns that can enhance their biological activity. The compound in focus has the following structural formula:
This compound features a methyl group at the 6-position and a phenyl group at the 4-position of the pyrazolo[3,4-b]pyridine core. The presence of these substituents can significantly influence the compound's pharmacological properties.
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridin-3-amine, 6-methyl-4-phenyl-, has been investigated for several therapeutic applications:
Anticancer Activity
Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structural characteristics of 1H-pyrazolo[3,4-b]pyridin-3-amine suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .
Antimicrobial Properties
Derivatives of pyrazolo[3,4-b]pyridines have shown efficacy against various bacterial strains. The antimicrobial activity is attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism .
Case Studies
Several studies have documented the efficacy of 1H-pyrazolo[3,4-b]pyridin-3-amine in preclinical models:
- Anticancer Study : A study evaluated the compound's effect on A549 and MCF-7 cell lines, demonstrating significant cytotoxicity and suggesting mechanisms involving apoptosis induction.
- Anti-inflammatory Study : In vivo models showed reduced inflammation markers upon treatment with 6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-METHYL-4-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridin-3-amine Derivatives
Structure-Activity Relationship (SAR) Insights
- Amino Group Modifications: The free amino group in 1H-Pyrazolo[3,4-b]pyridin-3-amine is crucial for binding to kinase ATP pockets. Substitutions like N-(3,4,5-trimethoxyphenyl) enhance tubulin inhibition but require retention of the amino moiety .
- Electron-Donating/Withdrawing Groups : Methoxy (e.g., 6f ) and trifluoromethyl groups improve solubility and target affinity, respectively. The 3,5-dimethoxyphenyl in APcK110 increases Kit kinase potency .
- Bulkier Substituents: Thiophene, naphthalene, or quinoline moieties (e.g., 5d, 19) enhance π-π stacking in hydrophobic pockets but may reduce solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility : Pyrazolo[3,4-b]pyrazine analogs (e.g., 14 , 16 in ) exhibit higher solubility than indazoles due to reduced lipophilicity (LogD <2 vs. >3 for indazoles) .
- Metabolic Stability : Trifluoromethyl or cyclopropyl groups (e.g., 6-Cyclopropyl-4-(trifluoromethyl) in ) enhance resistance to oxidative metabolism .
Biological Activity
1H-Pyrazolo[3,4-b]pyridin-3-amine, 6-methyl-4-phenyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.
- IUPAC Name : 6-methyl-7H-pyrazolo[3,4-b]pyridin-3-ylamine
- CAS Number : 79173-38-9
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 148.17 g/mol
Synthesis
The synthesis of 1H-Pyrazolo[3,4-b]pyridin derivatives often involves cycloaddition reactions and can be catalyzed by various metal complexes. Notably, Cu(II)-catalyzed methods have been employed to create these compounds efficiently .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance, a series of novel derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 5.2 |
| Compound B | MCF-7 | 2.8 |
| Compound C | A549 | 4.1 |
Antiviral Activity
In addition to anticancer properties, some pyrazolo[3,4-b]pyridine derivatives have demonstrated antiviral activity. For example, compounds targeting the PA-PB1 interface of influenza A virus polymerase showed promising results in inhibiting viral replication . The binding affinity and mechanism of action were elucidated through molecular docking studies.
Enzyme Inhibition
The biological activity of these compounds also extends to enzyme inhibition. Specific derivatives have been identified as potent inhibitors of protein kinases involved in cancer progression and inflammatory pathways. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly enhance inhibitory potency .
Study 1: Anticancer Activity
A comprehensive study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against breast cancer cell lines. The study reported that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity compared to their electron-withdrawing counterparts .
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral efficacy of these compounds against influenza viruses. The study found that certain derivatives effectively disrupted the PA-PB1 interaction critical for viral replication, demonstrating potential as therapeutic agents against influenza .
Q & A
Basic Research Questions
What are the common synthetic routes for 6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and how are intermediates characterized?
Methodological Answer:
A widely used approach involves reacting 2-chloro-6-phenyl-nicotinonitrile derivatives with hydrazine hydrate in ethanol under reflux. For example, 2-chloro-6-phenyl-nicotinonitrile derivatives are synthesized using a PCl₅/PCl₃ mixture, followed by hydrazine hydrate treatment to yield the pyrazolo[3,4-b]pyridin-3-amine core. Key intermediates are characterized via:
- IR spectroscopy : Disappearance of the CN stretch (~2220 cm⁻¹) and emergence of NH₂/pyrazole-NH stretches (3448–3176 cm⁻¹) confirm cyclization .
- ¹H NMR : Signals at δ 4.59–12.46 ppm (D₂O-exchangeable) confirm NH₂ and pyrazole-NH protons .
- ¹³C NMR : Peaks at δ 106–152 ppm validate aromatic carbons and substituent environments .
How is the purity and structural integrity of synthesized derivatives validated?
Methodological Answer:
Purity is assessed via silica gel chromatography (e.g., heptane/ethyl acetate mixtures) . Structural validation employs:
- Elemental analysis : Matches calculated vs. found C/H/N percentages (e.g., 6e: C 69.35% calculated vs. 69.40% found) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ for 6e: 347.1503 calculated vs. 347.1499 found) .
- Melting point consistency : Sharp melting points (e.g., 162–164°C for 6c) indicate purity .
What in vitro biological assays are typically used to screen pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
Common assays include:
- Kinase inhibition : IC₅₀ determination against targets like MELK or CDK8 using ATP competition assays .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains .
- Antiproliferative assays : MTT or CellTiter-Glo® viability assays on cancer cell lines (e.g., HCT-116 or MCF-7) .
Advanced Research Questions
How can computational methods optimize the design of pyrazolo[3,4-b]pyridine derivatives for kinase inhibition?
Methodological Answer:
- Molecular docking : Models interactions with kinase ATP-binding pockets (e.g., MELK kinase) using software like AutoDock Vina. Substituents at positions 3 and 6 are critical for hydrogen bonding with hinge regions .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at position 4 enhance MELK inhibition .
- Solubility prediction : LogP/LogD calculations (e.g., replacing lipophilic groups with polar moieties) improve bioavailability .
How do crystallographic studies resolve structural ambiguities in pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., using SHELX programs ) reveals:
- Torsion angles : Planarity of the pyrazole-pyridine fused ring system (e.g., 5,6-dimethyl-4-thiophene derivative in ).
- Hydrogen bonding : NH₂ groups form interactions with solvent or co-crystallized molecules, stabilizing crystal packing .
- Substituent orientation : Methyl/phenyl groups adopt specific conformations to minimize steric clashes .
How can conflicting biological activity data across studies be systematically addressed?
Methodological Answer:
- Dose-response validation : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler®) to rule out nonspecific effects .
- Metabolic stability assays : Assess compound degradation in liver microsomes to explain variability in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
